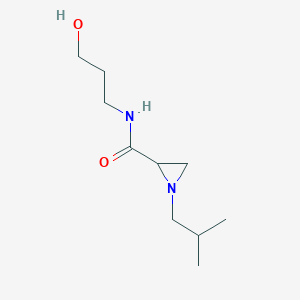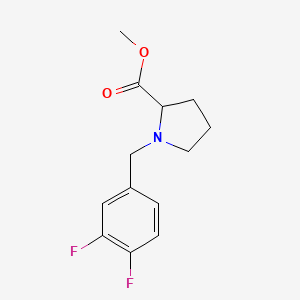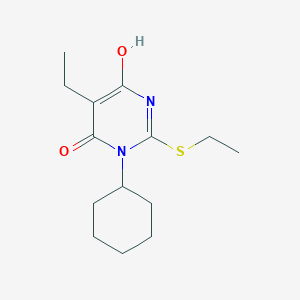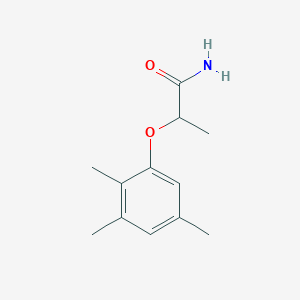![molecular formula C20H13N5O2 B6045931 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
科学的研究の応用
2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
作用機序
The exact mechanism of action of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune responses. It has also been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to inhibit the replication of various viruses, including HIV and HCV.
実験室実験の利点と制限
One of the major advantages of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several promising directions for future research on 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction for future research is the investigation of the mechanism of action of this compound, in order to better understand its biological effects and identify new therapeutic targets. Finally, there is potential for the development of new therapeutic agents based on the structure of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, for the treatment of a range of diseases.
合成法
The synthesis of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-chloro-3-nitropyridine with 5-aminopyrazole in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent. Other methods involve the reaction of 2-chloro-3-nitropyridine with a pyrazole derivative in the presence of a base, followed by reduction of the nitro compound.
特性
IUPAC Name |
8-phenyl-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2/c26-19-14-12-15-17(8-11-25(20(15)27)18-6-9-21-23-18)22-16(14)7-10-24(19)13-4-2-1-3-5-13/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUTPLAZUOAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)



![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)